molecular formula C17H26N2O3S B5588680 (3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine

(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine

Cat. No. B5588680
M. Wt: 338.5 g/mol
InChI Key: LHTASCICFYFPGY-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine" involves intricate chemical processes, aiming to introduce specific functional groups into the azepane backbone, enhancing its chemical utility. For instance, the azepane derivative can be synthesized via the aza-Michael addition approach, a technique that involves the reaction of the corresponding amine with vinyl sulfone derivative under microwave conditions, leading to aza-Michael products characterized by X-ray crystallography (Al-qubati et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds showcases the influence of substituents on the azepane ring. X-ray crystallography studies reveal the spatial arrangement of atoms within the molecule, indicating the planarity or non-planarity of certain segments and the overall three-dimensional conformation, which is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the study of proton tautomerism and stereoisomerism in certain derivatives provides insights into the structural dynamics and the preferred conformations of molecules in both solid and liquid phases (Pyrih et al., 2023).

Future Directions

The compound “(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine” and its derivatives could be a potential area of study for their biological activities. Given the known activities of similar compounds, it could be interesting to explore their potential as therapeutic agents .

properties

IUPAC Name

1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-18(2)15-6-4-5-11-19(13-15)17(20)12-14-7-9-16(10-8-14)23(3,21)22/h7-10,15H,4-6,11-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTASCICFYFPGY-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine

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